Product packaging for DL-Proline(Cat. No.:CAS No. 609-36-9)

DL-Proline

Cat. No.: B559548
CAS No.: 609-36-9
M. Wt: 115.13 g/mol
InChI Key: ONIBWKKTOPOVIA-UHFFFAOYSA-N
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Description

DL-Proline is the racemic mixture of the proteinogenic amino acid L-proline and its D-enantiomer. It is classed as an imino acid due to its secondary amine group, which is incorporated into a pyrrolidine ring, making it structurally unique and conformationally rigid compared to other amino acids . This distinctive cyclic structure is an essential component of collagen, playing a critical role in the formation of connective tissues and providing valuable insights for biochemical studies . In organic synthesis, this compound serves as a versatile, bifunctional organocatalyst. Its amine and carboxylic acid groups can act in concert to facilitate asymmetric transformations, such as aldol condensations, mimicking enzymatic catalysis . It also functions as a chiral bidentate ligand for forming catalytically active metal complexes . Furthermore, proline acts as an osmoprotectant in biotechnological applications, helping cells tolerate osmotic stress, and is used in studies involving glycine receptor agonism . This compound is soluble in water and absolute alcohol, but insoluble in ether, butanol, and isopropanol . It has a melting point of approximately 209°C (with decomposition) . This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure you understand the local regulatory requirements for handling this chemical before purchase and use. Incompatible with strong oxidizing agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B559548 DL-Proline CAS No. 609-36-9

Properties

IUPAC Name

pyrrolidine-2-carboxylic acid
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InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)
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InChI Key

ONIBWKKTOPOVIA-UHFFFAOYSA-N
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Canonical SMILES

C1CC(NC1)C(=O)O
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Molecular Formula

C5H9NO2
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Related CAS

64298-80-2
Record name Proline, homopolymer
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DSSTOX Substance ID

DTXSID9041104
Record name DL-Proline
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Molecular Weight

115.13 g/mol
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Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name DL-Proline
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CAS No.

609-36-9, 147-85-3
Record name DL-Proline
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Record name Proline DL-form
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Sophisticated Synthetic Methodologies and Targeted Chemical Derivatization of Dl Proline

Chemical and Chemoenzymatic Synthesis of DL-Proline

The synthesis of this compound involves the construction of the pyrrolidine (B122466) core, which can be achieved through various chemical and enzymatic strategies.

Classical and Contemporary Organic Synthesis Routes to the Pyrrolidine Core

Classical organic synthesis approaches to the pyrrolidine core of proline often involve cyclization reactions. One method for synthesizing this compound involves the hydrogenation of pyrrole-2-carboxylic acid using a Rh/C catalyst. This reaction, conducted in isopropyl alcohol at 30 bar and 100 °C, has been shown to yield this compound with excellent efficiency. researchgate.net Another approach to preparing D-proline, which is relevant to understanding racemic synthesis, involves starting from pyrrolidine-2-formaldehyde, followed by asymmetric catalytic hydrogenation and subsequent oxidation. google.com

The preparation of racemic proline typically involves the synthesis of the racemic mixture followed by resolution if a specific enantiomer is desired. google.com

Advanced Enzyme-Catalyzed and Biocatalytic Approaches in Proline Synthesis

Biocatalysis offers a more sustainable and often stereoselective alternative for the synthesis of amino acids, including proline and its derivatives. Enzymes can catalyze reactions with high efficiency and specificity under mild conditions. mdpi.comnih.gov

Chemoenzymatic strategies combine the strengths of both chemical and enzymatic methods. For instance, the synthesis of certain non-canonical amino acids, including proline and pipecolic acid derivatives, can be achieved through one-pot biocatalytic cascades. nih.gov An example involves the use of an enzyme like ethylenediamine-N,N'-disuccinic acid (EDDS) lyase for stereoselective conjugate addition reactions. nih.gov

Enzymatic kinetic resolution is another biocatalytic technique used to obtain specific enantiomers from racemic mixtures. Lipases, a class of hydrolases, are frequently employed for this purpose due to their broad substrate specificity and ability to function in various solvent systems. mdpi.comrsc.org Studies have demonstrated the use of lipases, such as Candida antarctica lipase (B570770) fraction B (CALB), in the enantioselective hydrolysis of racemic proline derivatives, leading to the isolation of specific stereoisomers. researchgate.net

Artificial enzymes, created by incorporating catalytic species into protein scaffolds, are also being explored for asymmetric reactions, including aldol (B89426) condensations which can be relevant to proline synthesis or modification. acs.org

Strategic Derivatization of this compound for Enhanced Functionality

The derivatization of this compound allows for the introduction of new functional groups, modifying its chemical and biological properties for various applications.

Synthesis and Application of Non-natural Proline Derivatives in Pharmaceutical and Organic Chemistry

Non-natural proline derivatives are valuable building blocks in medicinal chemistry and organic synthesis, offering altered physicochemical and biological properties compared to the natural amino acid. qyaobio.comenamine.net These derivatives can be synthesized through various routes, including modifications of the pyrrolidine ring or the introduction of substituents.

Research into non-natural proline derivatives includes the synthesis of N-(3-aminoalkyl)proline derivatives, which have shown potential as antiglycating agents. researchgate.net These compounds were synthesized and characterized, and their in vitro antiglycation and antioxidant activities were investigated. researchgate.net

Another area of focus is the synthesis of trifluoromethyl-substituted proline derivatives, which can serve as valuable building blocks for medicinal chemistry applications. enamine.net These syntheses often involve hydrogenation and functional group transformations of pyrrole (B145914) derivatives. enamine.net

Data on the synthesis and properties of some non-natural proline derivatives are presented below:

Derivative TypeKey Synthetic StepsPotential ApplicationReference
N-(3-Aminoalkyl)prolineSynthesis and characterizationAntiglycation, Antioxidant researchgate.net
Trifluoromethyl-substituted prolineHydrogenation, Functional group transformations of pyrroleMedicinal Chemistry Building Block enamine.net
Spirocyclic compoundsCyclopropanation of cyclobutaneDrug Discovery Building Block enamine.net

Acetyl-DL-Proline and Z-DL-Proline in Peptide Synthesis and Drug Conjugation Research

Acetyl-DL-Proline (N-Acetyl-DL-proline) and Z-DL-Proline (N-Cbz-DL-proline) are protected forms of this compound commonly used in peptide synthesis and related research. The protection of the amino group with acetyl or benzyloxycarbonyl (Z or Cbz) groups is a standard strategy in peptide synthesis to control reactivity and prevent unwanted side reactions.

Acetyl-L-proline (a stereoisomer of Acetyl-DL-Proline) is a known N-acetyl-L-amino acid and a proline derivative. nih.gov Z-DL-Proline, also known as N-Cbz-DL-proline, is a proline derivative utilized in the synthesis of various agents and compounds, including peptides and pharmaceuticals. medchemexpress.eumedchemexpress.comontosight.ai It is synthesized by the reaction of this compound with benzyloxycarbonyl chloride in the presence of a base. ontosight.ai

These protected proline derivatives are valuable intermediates in the formation of peptide bonds, allowing for the controlled stepwise assembly of peptide chains. ontosight.ai In drug conjugation research, they can serve as linkers or components of peptide carriers in the synthesis of peptide-drug conjugates (PDCs). PDCs are a class of therapeutics where a drug molecule is conjugated to a peptide, aiming for targeted delivery and improved pharmacokinetic properties. mdpi.com

Investigation of 5-Oxo-DL-Proline and its Derivatives in Biochemical Reactivity

5-Oxo-DL-Proline, also known as DL-Pyroglutamic acid, is a cyclic derivative of this compound where the amino group has cyclized onto the gamma-carboxyl group. nist.gov This compound and its derivatives are involved in various biochemical processes and serve as intermediates in organic synthesis. chembk.comevitachem.com

5-Oxo-L-proline (the L-stereoisomer) is a metabolite found in mammals and algae. ebi.ac.uk It is formed in the gamma-glutamyl cycle, a pathway involved in glutathione (B108866) metabolism and amino acid transport. pnas.org An enzyme, 5-oxoprolinase, catalyzes the ATP-dependent conversion of 5-oxoproline to glutamate (B1630785), highlighting its role in metabolic turnover. pnas.org

Derivatives of 5-Oxo-DL-Proline, such as 5-oxo-DL-proline methyl ester, are important intermediates in organic synthesis and can be used in the synthesis of pharmaceuticals. chembk.com Methyl 5-oxo-DL-prolinate is typically prepared by the esterification of pyrrolidine-2-carboxylic acid with methanol. chembk.com

Studies on 5-oxo-DL-proline derivatives, such as the pentachlorophenyl ester, suggest that the 5-oxo group can influence the conformational flexibility of the pyrrolidine ring, potentially affecting interactions in biological or synthetic systems. These derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution.

The synthesis of compounds like hydroxybis(5-oxo-DL-prolinato-N1,O2)aluminium involves the reaction of aluminium salts with 5-oxo-DL-proline, further demonstrating the reactivity of this derivative. evitachem.com

5-Oxo-DL-Proline DerivativeSynthesis Method ExampleApplication/ReactivityReference
5-Oxo-DL-proline methyl esterEsterification of pyrrolidine-2-carboxylic acid with methanolOrganic synthesis intermediate, Pharmaceuticals chembk.com
5-Oxo-DL-proline pentachlorophenyl esterEsterification of 5-oxo-DL-proline with pentachlorophenolInvestigation of conformational effects, Chemical reactions
Hydroxybis(5-oxo-DL-prolinato-N1,O2)aluminiumReaction of aluminium salts with 5-oxo-DL-prolineExample of reactivity with metal salts evitachem.com

Enantiomeric Resolution and Chiral Control in Dl Proline Systems

Advanced Analytical and Preparative Enantioseparation Techniques

Enantioseparation techniques aim to resolve racemic mixtures into their individual enantiomers. For DL-proline, several chromatographic and crystallization-based methods have been developed and refined.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for D/L-Proline Resolution

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers, employing chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other . The principle involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, leading to different retention times. Ligand exchange chromatography (LEC) is a mode of chiral chromatography that has been applied to amino acid resolution since the early 1970s. LEC phases based on L-proline residues bonded to a support, often used with metal ions like Cu(II) as complexing agents, have demonstrated remarkable enantioselectivity for amino acids chromsoc.jp. While enantioselective HPLC methods can provide baseline resolution of enantiomeric pairs, they may not always be suitable for quantifying low levels of an undesired enantiomer nih.gov.

Gas Chromatography (GC) Coupled with Derivatization for Enantiomeric Analysis of Proline

Gas Chromatography (GC) coupled with derivatization is another effective method for the enantiomeric analysis of amino acids like proline bclab.eu. Before GC analysis, amino acids typically require derivatization to increase their volatility and improve peak shape and selectivity . This usually involves esterifying the carboxyl group and blocking the amino group . Common reagents for carboxyl group esterification include methanolic HCl (methylation), trimethylchlorosilane (TMCS), or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) . For the amino group, reagents such as trifluoroacetic anhydride (B1165640) (TFAA), acetic anhydride, and chloroacetic anhydride are commonly used . A two-step derivatization process, such as methylation followed by acetylation, can selectively modify the active hydrogens in proline without causing racemization, enabling successful separation of enantiomers on a chiral GC column . Using different acetylation reagents can even achieve enantioreversal of the D and L enantiomers . Enantioselective GC methods offer advantages such as better sensitivity and shorter analysis times compared to standard HPLC methods, and they have shown sufficient linearity, precision, and accuracy for quantifying low levels of enantiomers after derivatization nih.gov. A chiral GC-MS method using heptafluorobutyl chloroformate and methylamine (B109427) derivatization has been developed for the enantiomeric resolution of secondary amino acids, including proline, which is suitable for analyzing low amounts of the minor enantiomer in complex biological matrices bclab.eu.

Micellar Electrokinetic Capillary Chromatography for Chiral Resolution

Micellar Electrokinetic Capillary Chromatography (MEKC) is a capillary electrophoresis technique that utilizes micelles as a pseudo-stationary phase for separation. Chiral selectors can be incorporated into the micellar system to achieve enantiomeric resolution acs.org. For proline, chiral separation has been achieved using micellar systems containing copper(II) ions and chiral ligands. For instance, enantiomers of dansylated DL-amino acids, including proline, were resolved using chiral copper(II)-N-n-dodecyl-L-proline complexes incorporated in sodium dodecyl sulfate (B86663) (SDS) micelles nih.gov. This resolution is attributed to the formation of diastereomeric ternary complexes within the micellar phase nih.gov. Ligand-exchange micellar electrokinetic chromatography (LE-MEKC) using Cu(II)-L-proline as a chiral selector has also been reported for the enantioseparation and determination of underivatized amino acids nih.gov. The separation in LE-MEKC is based on the formation of diastereomeric ternary mixed metal complexes between the chiral selector, metal ion, and analyte enantiomers chromsoc.jp. Parameters such as SDS concentration, the ratio of Cu(II) to L-proline, complex concentration, pH, and separation voltage influence the enantioseparation nih.gov. Diastereomers of proline have also been resolved using MEKC after pre-column derivatization with chiral reagents like 1-(9-fluorenyl)ethyl chloroformate capes.gov.br.

Diastereomeric Crystallization and Cocrystallization Strategies for Proline Resolution

Diastereomeric crystallization is a classical method for chiral resolution that involves reacting a racemic mixture with a pure chiral resolving agent to form diastereomers, which have different physical properties (e.g., solubility, melting point) and can be separated by crystallization csbsju.edulibretexts.org. Proline, being a chiral amino acid, can act as a chiral resolving agent or be the subject of resolution through diastereomeric salt formation or crystallization of diastereomeric derivatives csbsju.eduresearchgate.net. For example, the resolution of a racemic compound has been achieved through the recrystallization of its diastereomeric N-tosyl-(S)-proline esters nih.gov.

Cocrystallization, the formation of crystalline structures containing two or more molecular species in a defined stoichiometry, has gained attention as a strategy for chiral separation acs.orgnih.gov. This process can lead to the formation of new crystalline materials with altered physical properties, facilitating separation acs.org. When both cocrystallizing components are chiral, diastereomeric cocrystals can form, allowing for the resolution of one or both components acs.org. L-proline has been explored as a coformer in cocrystallization strategies aimed at chiral resolution nih.govacs.org. Studies have demonstrated the formation of diastereomeric cocrystal pairs of mandelamide with both enantiomers of proline, showing the potential of cocrystallization with proline for chiral resolution acs.org. Ionic cocrystals of amino acids have also been designed to enhance chiral resolution nih.gov.

Enzymatic Deracemization and Kinetic Resolution of this compound

Enzymatic methods offer a stereospecific approach to resolving racemic mixtures researchgate.net. Enzymatic deracemization is a process that converts a racemate into a single enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution researchgate.netportlandpress.com. This typically involves the concerted action of an enantioselective enzyme and a non-selective racemization or reduction step researchgate.netportlandpress.comunits.it. For this compound, deracemization can be achieved using enzymes like D-amino acid oxidase (DAAO) coupled with a chemical reduction step researchgate.netportlandpress.com. DAAO catalyzes the oxidative deamination of D-amino acids to α-keto acids researchgate.net. By coupling this enzymatic oxidation of D-proline with a non-selective reduction that converts the resulting α-keto acid and the remaining L-proline back to racemic this compound, and then selectively oxidizing the D-enantiomer again, the entire DL-mixture can theoretically be converted to L-proline researchgate.netunits.it. Research has demonstrated the successful deracemization of this compound using DAAO and sodium cyanoborohydride, yielding L-proline with high enantiomeric excess and conversion rates .

Kinetic resolution, on the other hand, involves an enzyme selectively reacting with one enantiomer in a racemic mixture, leaving the other unreacted researchgate.net. While enzymatic deracemization is often preferred for achieving higher yields, enzymatic kinetic resolution can also be applied to proline and its derivatives.

Stereoselective Catalysis Mediated by Proline and its Derivatives

Proline and its derivatives are prominent organocatalysts widely used in asymmetric synthesis to promote stereoselective reactions organic-chemistry.orgrsc.orgwikipedia.org. Their ability to induce asymmetry stems from their inherent chirality and rigid cyclic structure organic-chemistry.org. Proline organocatalysis is considered a foundational area in the field of organocatalysis wikipedia.org.

Proline catalyzes a variety of stereoselective transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions wikipedia.orgresearcher.life. In many cases, these reactions proceed via enamine or iminium intermediates, with proline activating carbonyl compounds wikipedia.org. The stereoselectivity is often explained by transition state models, such as the Houk-List model for aldol reactions rsc.orgwikipedia.org.

Asymmetric Organocatalysis Utilizing L-Proline and D-Proline in Key Reactions (e.g., Mannich, Aldol, Morita-Baylis-Hillman, Diels-Alder)

L-Proline and D-Proline have been extensively employed as asymmetric organocatalysts in a broad spectrum of carbon-carbon bond forming reactions. Their efficacy stems from their ability to activate carbonyl compounds through enamine or iminium ion formation, thereby directing the stereochemical outcome of the reaction.

Aldol Reactions: Proline catalysis has been particularly successful in asymmetric aldol reactions, which are fundamental for the construction of β-hydroxy carbonyl compounds. Both intermolecular and intramolecular aldol cyclizations can be catalyzed by proline, often achieving high yields and enantioselectivities. For instance, L-proline effectively catalyzes the direct intermolecular aldol reaction between ketones (such as acetone) and aldehydes, mimicking the activity of Class I aldolase (B8822740) enzymes without the need for preformed enolates wikipedia.orgdsmz.dewikipedia.orgfishersci.pt. The use of D-proline allows access to the opposite enantiomer of the aldol product dsmz.de. Studies have shown that the presence of both the pyrrolidine (B122466) ring and the carboxylic acid group in proline are crucial for its catalytic activity and stereocontrol in these reactions wikipedia.orgwikipedia.orgciteab.com.

Mannich Reactions: Asymmetric Mannich reactions, which form β-amino carbonyl compounds, are another area where proline catalysis has excelled. Proline can catalyze both three-component Mannich reactions involving a ketone or aldehyde, an amine, and an aldehyde or imine, as well as reactions with preformed imines wikipedia.orgdsmz.defishersci.caamericanelements.com. These reactions often proceed with high enantioselectivity, providing valuable chiral building blocks citeab.comfishersci.ca. The mechanism typically involves the formation of a chiral enamine intermediate from the carbonyl donor and proline, which then reacts enantioselectively with the imine or activated aldehyde fishersci.ca. L- and D-Proline enable the synthesis of both enantiomers of the Mannich product service.gov.uk.

Morita-Baylis-Hillman (MBH) Reactions: While often catalyzed by tertiary amines or phosphines, proline has also been explored as a catalyst or co-catalyst in asymmetric Morita-Baylis-Hillman reactions, which generate α-methylene-β-hydroxycarbonyl compounds. Research has demonstrated that L-proline and D-proline can catalyze the MBH reaction between aldehydes and activated alkenes, albeit sometimes with moderate enantiomeric excesses compared to other catalyst systems fishersci.nlfishersci.ca. Proline's role in MBH reactions can involve activation of the carbonyl component wikipedia.org.

Diels-Alder Reactions: Proline and its derivatives have been applied in asymmetric Diels-Alder cycloadditions, important reactions for forming cyclic compounds. These can include standard Diels-Alder reactions and those with inverse electron demand wikipedia.orgfishersci.ptfishersci.cathegoodscentscompany.com. Proline-catalyzed Diels-Alder reactions often proceed via enamine intermediates, influencing the stereochemical outcome of the cyclic product thegoodscentscompany.comindiamart.com.

Here is a table summarizing some representative examples of reactions catalyzed by L- or D-Proline:

Reaction TypeCatalystCarbonyl DonorElectrophileProduct ClassRepresentative Yield (%)Representative ee (%)Citation
AldolL-ProlineAcetone4-Nitrobenzaldehydeβ-hydroxyketone6876 wikipedia.org
Aldol (intramolecular)(S)-ProlineTriketone-Bicyclic alkyl ketoneQuantitative93.4 wikipedia.orgdsmz.de
Mannich (3-comp.)L-ProlineAcetone4-Nitrobenzaldehyde, p-Anisidineβ-aminoketone5094 citeab.comfishersci.ca
MannichL-ProlineAldehydeN-Boc-imineβ-amino aldehydeModest to good91-98 wikipedia.org
MBHL-ProlineAldehydeMethyl acrylateα-methylene-β-hydroxycarbonyl-63.9 fishersci.ca
Diels-AlderL-ProlineKetoneAryl-substituted tetrazineDihydropyridazine-- thegoodscentscompany.com

Mechanism of Chiral Induction and Catalyst Design Principles in Proline-Based Systems

The mechanism of chiral induction in proline-catalyzed reactions is generally understood to involve the formation of a transient chiral intermediate between proline and one of the substrates. In reactions involving enolizable carbonyl compounds (ketones or aldehydes), proline's secondary amine reacts with the carbonyl group to form a chiral enamine. This enamine acts as a nucleophile and reacts with the electrophilic partner (e.g., aldehyde, imine, activated alkene) in a stereoselective manner wikipedia.orgciteab.comfishersci.cawikipedia.orgfishersci.ptherts.ac.uk.

Simultaneously, the carboxylic acid group of proline plays a crucial role in activating the electrophile through hydrogen bonding interactions wikipedia.orgfishersci.ptciteab.comwikipedia.org. This dual activation mode, where the amine forms a covalent enamine intermediate and the carboxylic acid provides non-covalent activation, is key to the high stereoselectivity observed in many proline-catalyzed reactions. The spatial arrangement of the proline molecule within the transition state, often described by models like the Zimmerman-Traxler model for aldol reactions, dictates the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer wikipedia.orgfishersci.pt.

Catalyst design principles in proline-based systems often focus on modifying the proline scaffold to enhance reactivity, selectivity, or expand the substrate scope. While proline itself is a highly effective catalyst, derivatives with substituents on the pyrrolidine ring or modifications to the carboxylic acid or amine groups have been developed citeab.comwikipedia.orgherts.ac.ukfishersci.ie. These modifications can influence the electronic and steric environment around the catalytic site, thereby fine-tuning the catalyst's performance. For example, introducing bulky substituents can enhance enantioselectivity by increasing steric repulsion in undesired transition states. Similarly, modifying the acidity or basicity of the functional groups can impact the rate of enamine formation and the strength of hydrogen bonding interactions. The design of bifunctional catalysts incorporating the proline unit with other catalytic moieties has also been explored to achieve cooperative catalysis and improved stereocontrol ontosight.ai.

The conformational rigidity of the pyrrolidine ring in proline, compared to acyclic amino acids, is considered a key factor contributing to its effectiveness as a chiral organocatalyst, as it helps to define a more rigid and selective transition state fishersci.nl. The ability of proline to exist in different conformational isomers can also play a role in the catalytic cycle and stereochemical outcome.

Despite the significant successes, challenges in proline catalysis include catalyst loading (sometimes requiring high mol%), reaction rates for certain substrates, and the need for specific reaction conditions (e.g., solvent, temperature) to achieve optimal results wikipedia.orgdsmz.de. Ongoing research continues to explore new proline-derived catalysts and reaction conditions to overcome these limitations and further expand the utility of proline in asymmetric organocatalysis.

Mechanistic Dissections of Dl Proline S Biological Roles and Metabolic Pathways

Proline Metabolism: Elucidation of Biosynthetic and Catabolic Pathways

Proline metabolism involves dynamic interconversions between proline, glutamate (B1630785), and ornithine, with Δ¹-pyrroline-5-carboxylate (P5C) serving as a central intermediate. This metabolic axis is crucial for various cellular functions, including energy production, redox balance, and the synthesis of other essential molecules. mdpi.comjianhaidulab.comfrontiersin.org

Detailed Enzymology of Glutamate and Ornithine Pathways in Proline Biosynthesis (P5CS, OAT, PYCR1)

Proline biosynthesis primarily occurs through two convergent pathways originating from glutamate and ornithine, both converging at the intermediate P5C. plos.org

The glutamate pathway begins with the conversion of glutamate to glutamate-γ-semialdehyde (GSAL), which is in spontaneous equilibrium with P5C. mdpi.comjianhaidulab.comnih.govimrpress.com This two-step conversion is catalyzed by the bifunctional enzyme Pyrroline-5-carboxylate synthase (P5CS), encoded by the ALDH18A1 gene. nih.govfrontiersin.org P5CS utilizes ATP and NAD(P)H as cofactors to phosphorylate and then reduce glutamate to P5C. nih.govfrontiersin.org In eukaryotes, P5CS combines the activities of glutamate 5-kinase and γ-glutamyl phosphate (B84403) reductase. researchgate.netnih.gov

The ornithine pathway involves the conversion of ornithine to GSAL/P5C, catalyzed by Ornithine aminotransferase (OAT). jianhaidulab.complos.orgnih.govfrontiersin.org OAT is a mitochondrial enzyme that facilitates the reversible transamination between ornithine and alpha-ketoglutarate (B1197944), producing glutamate and P5C. jianhaidulab.comresearchgate.net

The final step in both pathways is the reduction of P5C to proline, catalyzed by Pyrroline-5-carboxylate reductase (PYCR). jianhaidulab.complos.orgnih.govfrontiersin.org In humans, there are three isoforms of PYCR: PYCR1, PYCR2, and PYCRL (also known as PYCR3), encoded by separate genes. nih.govfrontiersin.org PYCR1 and PYCR2 are primarily mitochondrial and utilize NAD(P)H (though some sources indicate NADH for PYCR1/2 and NADPH for PYCRL) as a cofactor, while PYCRL is cytosolic and preferentially uses NADPH. plos.orgnih.govfrontiersin.orgresearchgate.net PYCR1 is often considered the dominant enzyme in proline biosynthesis and is upregulated in various cancers. plos.orgplos.org

Table 1: Key Enzymes in Proline Biosynthesis

EnzymeAbbreviationPathwaySubstrate(s)Product(s)LocationCofactor(s)
Pyrroline-5-carboxylate SynthaseP5CSGlutamateGlutamateP5CMitochondriaATP, NAD(P)H
Ornithine AminotransferaseOATOrnithineOrnithine, alpha-ketoglutarateP5C, GlutamateMitochondriaPyridoxal-phosphate
Pyrroline-5-carboxylate Reductase 1PYCR1Glutamate, (Ornithine)P5CProlineMitochondriaNAD(P)H (primarily NADH)
Pyrroline-5-carboxylate Reductase 2PYCR2GlutamateP5CProlineMitochondriaNAD(P)H (primarily NADH)
Pyrroline-5-carboxylate Reductase-likePYCRLOrnithineP5CProlineCytosolNADPH

Oxidative Catabolism of Proline and its Intermediate Metabolites (PRODH/POX, P5CDH)

Proline catabolism, also known as proline degradation, is a two-step oxidative process that converts proline back to glutamate. imrpress.comsymbiosisonlinepublishing.com This pathway is initiated in the mitochondria. imrpress.comfrontiersin.org

The first step is the oxidation of proline to P5C, catalyzed by Proline dehydrogenase (PRODH), also known as Proline oxidase (POX). mdpi.comjianhaidulab.comimrpress.comfrontiersin.org PRODH/POX is a flavin-dependent enzyme located on the inner mitochondrial membrane. imrpress.comfrontiersin.org It transfers electrons from proline to FAD, producing FADH₂, which can then transfer electrons to the mitochondrial electron transport chain for ATP production or contribute to the generation of reactive oxygen species (ROS). imrpress.comfrontiersin.orgnih.gov

The second step involves the conversion of P5C to glutamate, catalyzed by Pyrroline-5-carboxylate dehydrogenase (P5CDH). mdpi.comjianhaidulab.comimrpress.comsymbiosisonlinepublishing.com P5CDH is a NAD⁺-dependent enzyme located in the mitochondrial matrix. frontiersin.org It oxidizes P5C to glutamate, reducing NAD⁺ to NADH in the process. imrpress.com

Table 2: Key Enzymes in Proline Catabolism

EnzymeAbbreviationSubstrate(s)Product(s)LocationCofactor(s)
Proline Dehydrogenase/OxidasePRODH/POXProlineP5CMitochondria (Inner membrane)FAD
Pyrroline-5-carboxylate DehydrogenaseP5CDHP5CGlutamateMitochondria (Matrix)NAD⁺

Interconnections of Proline Metabolism with Central Metabolic Networks (TCA Cycle, Urea (B33335) Cycle, Pentose (B10789219) Phosphate Pathway)

Proline metabolism is deeply interconnected with several central metabolic pathways, allowing for the exchange of carbon and nitrogen and contributing to cellular energy and redox balance. mdpi.commdpi.comresearchgate.netcas.cz

The catabolism of proline yields glutamate, which can be further converted to alpha-ketoglutarate (α-KG) and enter the Tricarboxylic Acid (TCA) cycle, serving as an anaplerotic substrate and contributing to ATP production. jianhaidulab.comfrontiersin.orgresearchgate.netcreative-proteomics.com This link highlights proline as a potential energy source. nih.gov

The interconversion between proline, glutamate, and ornithine, with P5C as an intermediate, directly links proline metabolism to the Urea Cycle. mdpi.comjianhaidulab.commdpi.comresearchgate.net Ornithine is a key component of the urea cycle, involved in ammonia (B1221849) detoxification and arginine biosynthesis. jianhaidulab.comsymbiosisonlinepublishing.com OAT catalyzes the reversible reaction between ornithine and P5C, bridging these pathways. jianhaidulab.comresearchgate.net

Proline metabolism also interacts with the Pentose Phosphate Pathway (PPP). The reduction of P5C to proline by PYCR enzymes, particularly PYCRL, can utilize NADPH as a cofactor, producing NADP⁺. mdpi.comnih.govresearchgate.net This regeneration of NADP⁺ can stimulate the oxidative arm of the PPP, which is a major source of NADPH, crucial for reductive biosynthesis and protection against oxidative stress. mdpi.comjianhaidulab.comnih.govcas.cz This connection forms a "proline cycle" or "redox shuttle" that transfers reducing equivalents between cellular compartments. frontiersin.orgnih.gov

Proline's Role in Cellular Homeostasis and Stress Response Mechanisms

Proline plays significant roles in maintaining cellular homeostasis and enabling cells to cope with various environmental stresses. mdpi.comcas.czfrontiersin.orgplos.org

Regulation of Intracellular Redox Balance by Proline Metabolism and its Impact on Reactive Oxygen Species (ROS) Dynamics

Proline metabolism is a critical regulator of intracellular redox balance, primarily through its influence on the NAD(P)H/NAD(P)⁺ ratios and its connection to ROS production. mdpi.comfrontiersin.orgnih.govcreative-proteomics.comnih.gov

The catabolic enzyme PRODH/POX can contribute to ROS generation during the oxidation of proline to P5C, particularly when electrons are transferred directly to molecular oxygen rather than the electron transport chain. mdpi.comimrpress.comfrontiersin.orgcreative-proteomics.com This ROS production by PRODH/POX can act as a signaling mechanism. frontiersin.orgcreative-proteomics.com

Conversely, proline biosynthesis, specifically the activity of PYCR, can help maintain a reduced cellular environment by utilizing NAD(P)H. mdpi.comfrontiersin.orgcreative-proteomics.com The regeneration of NADP⁺ by PYCR, especially PYCRL which prefers NADPH, can drive the PPP to produce more NADPH, thus supporting the cellular antioxidant defense system. mdpi.comjianhaidulab.comnih.govresearchgate.net High levels of proline biosynthesis mediated by PYCR activity are associated with maintaining redox homeostasis and balancing the NADP⁺/NADPH ratio. mdpi.com

The interconversion of proline and P5C acts as a redox couple, transferring redox equivalents between mitochondria and the cytosol, influencing the NADP⁺/NADPH ratio and impacting processes like nucleotide synthesis. mdpi.comjianhaidulab.com

Molecular Mechanisms of Proline as a Compatible Osmolyte and Chemical Chaperone Under Environmental Stress

Proline accumulates dramatically in many organisms, including plants and bacteria, in response to various environmental stresses such as drought, salinity, and extreme temperatures. cas.czplos.orgmdpi.com This accumulation is a conserved defense mechanism. researchgate.net

As a compatible osmolyte, proline helps cells tolerate osmotic stress by accumulating in the cytoplasm without interfering with normal cellular metabolism. cas.czplos.orgmdpi.com This accumulation helps maintain cell turgor and water potential, preventing dehydration and ion toxicity under high salt conditions. mdpi.com Proline's high solubility and zwitterionic nature at neutral pH make it well-suited for this role. mdpi.com

Beyond its osmotic effects, proline also functions as a chemical chaperone. frontiersin.orgplos.orgnih.gov It can protect proteins and membranes from damage caused by various stresses, including heat, desiccation, and high salt concentrations. plos.orgnih.gov Proline achieves this by stabilizing protein structure, preventing aggregation of unfolded or misfolded proteins, and protecting enzyme activity under adverse conditions. frontiersin.orgplos.orgnih.gov This chaperone activity is crucial for maintaining cellular function and viability during stress. frontiersin.orgnih.gov The accumulation of proline can be induced by stress-response pathways, leading to increased expression of proline biosynthesis genes. frontiersin.orgresearchgate.net

Table 3: Proline's Roles in Stress Response

RoleMechanismStress Conditions
Compatible OsmolyteAccumulates in cytoplasm to balance osmotic potential, maintain turgor.Drought, Salinity, Temperature extremes
Chemical ChaperoneStabilizes protein structure, prevents aggregation, protects enzymes.Heat, Desiccation, High salt, Oxidative stress
Redox BalanceInfluences NAD(P)H/NAD(P)+ ratios, interacts with ROS production/scavenging.Oxidative stress

Adaptation Strategies Involving Proline in Plant Physiology Under Abiotic Stress (Drought, Salinity)

Proline plays a crucial role in plant adaptation to various abiotic stresses, including drought and salinity. mdpi.comfrontiersin.org Its accumulation is a common physiological response in plants exposed to these unfavorable conditions. cas.cz The mechanisms by which proline confers stress tolerance are multifaceted and involve both its properties as an osmolyte and its influence on cellular redox homeostasis and signaling pathways. mdpi.comresearchgate.netnih.gov

One of the earliest and most widely accepted functions of proline in stress tolerance is its role as an osmoprotectant. mdpi.comnih.gov Under osmotic stress conditions, such as those induced by drought or salinity, the accumulation of compatible osmolytes like proline in the cytoplasm helps to reduce cellular water potential below that of the external environment. mdpi.comresearchgate.net This osmotic adjustment aids in maintaining cell turgor pressure and limiting water loss, thereby protecting cellular integrity and function. mdpi.comresearchgate.net

Beyond osmotic adjustment, proline contributes to stress tolerance through other mechanisms. It can act as a chemical chaperone, stabilizing proteins and cellular structures under stressful conditions and preventing their aggregation. researchgate.netnih.gov Proline also plays a role in detoxifying reactive oxygen species (ROS), which are often generated in excess during abiotic stress. researchgate.netnih.govfrontiersin.org By scavenging free radicals and contributing to the cellular redox balance, proline helps to mitigate oxidative damage. researchgate.netnih.govfrontiersin.org

Furthermore, proline metabolism is interconnected with other key metabolic pathways, such as the pentose phosphate pathway, tricarboxylic acid cycle, and urea cycle. cas.cz This metabolic crosstalk can contribute to maintaining cellular energy balance and providing precursors for the synthesis of other protective compounds. cas.cznih.gov Proline accumulation can result from de novo synthesis, decreased degradation, lower utilization, or protein hydrolysis. cas.cz Proline biosynthesis from glutamate involves the enzymes P5C synthetase (P5CS) and P5C reductase (P5CR). nih.govcore.ac.uk Under stress, P5CS expression is often upregulated, leading to increased proline production. nih.gov

Studies have shown a positive correlation between proline accumulation and oxidative stress tolerance in plants under various abiotic stresses. researchgate.net Exogenous application of proline has also been demonstrated to improve salt stress tolerance in various plant species, enhancing growth, photosynthesis, and nutrient uptake, while reducing Na+ and Cl- accumulation and improving antioxidant activities. frontiersin.org

Impact of Proline on Protein Structural Biology and Conformational Dynamics

Proline holds a unique position among the proteinogenic amino acids due to its cyclic pyrrolidine (B122466) side chain, which is covalently bonded to the backbone nitrogen. researchgate.netfrontiersin.orgquora.comcreative-proteomics.com This distinctive structure imposes significant conformational constraints on the polypeptide backbone, particularly on the φ (phi) dihedral angle, which is fixed at approximately -60 degrees. quora.com This rigidity and the absence of a hydrogen atom on the amide nitrogen, which prevents it from acting as a hydrogen bond donor, profoundly influence protein structure and dynamics. researchgate.netquora.comcreative-proteomics.com

Influence of the Proline Ring on Polypeptide Chain Kinks, Turns, and Helical Structures (Polyproline Helices)

The structural constraints imposed by the proline ring have a notable impact on protein secondary structures. While proline generally disfavors the formation of α-helices and β-sheets due to its inability to participate in backbone hydrogen bonding and its restricted φ angle, it plays a crucial role in the formation of turns and kinks. researchgate.netquora.comcreative-proteomics.comresearchgate.net Proline is frequently found at the beginning or end of secondary structure elements and is a common residue in β-turns, where its rigid structure helps to facilitate the sharp change in polypeptide direction. researchgate.net

In α-helices, the presence of a proline residue can introduce a kink in the helical axis. colostate.edu This occurs due to steric crowding between the proline ring and preceding residues within the helix. colostate.edu While not all kinks in α-helices are caused by proline, it is a significant contributor to this structural feature, which can be important for the packing of long helices in proteins. colostate.edu

A distinct helical structure significantly influenced by proline is the polyproline helix. researchgate.netresearchgate.net Specifically, proline-rich sequences often adopt the left-handed polyproline II (PPII) helix conformation. researchgate.netquora.comresearchgate.net This extended helical structure is prevalent in proline-rich regions and is known to be involved in protein-protein interactions, particularly in signaling cascades where PxxP motifs in a PPII conformation bind to SH3 domains. researchgate.net Another type, the right-handed polyproline I (PPI) helix, can form when sequential prolines are in the cis conformation. frontiersin.org

The Role of Peptidyl-Proline Cis-Trans Isomerization in Protein Folding, Stability, and Function

Unlike peptide bonds between other amino acids, the peptide bond preceding a proline residue (Xaa-Pro) can exist in both the cis and trans conformations under physiological conditions. frontiersin.orgmdpi.comresearchgate.netwikipedia.org While the trans conformation is generally more stable for most peptide bonds, the cyclic structure of proline reduces the energy difference between the cis and trans states for the Xaa-Pro bond, allowing a significant population of the cis isomer (typically around 5-30% in unfolded proteins). mdpi.comresearchgate.netwikipedia.orgethz.ch

The interconversion between the cis and trans isomers of peptidyl-proline bonds, known as cis-trans isomerization, is an intrinsically slow process with a high activation energy barrier. frontiersin.orgmdpi.comwikipedia.org This slow isomerization can be the rate-limiting step in the folding of proteins that contain proline residues, especially if a specific cis or trans conformation is required for the native structure. researchgate.netwikipedia.orgethz.chbiorxiv.org Non-native proline isomers in unfolded proteins can lead to the formation of slow-folding species. ethz.ch

The specific cis or trans conformation of a peptidyl-proline bond can significantly impact protein folding, stability, and function. mdpi.comethz.ch Changes in the isomerization state can induce local or global conformational changes in a protein, acting as a molecular switch to regulate protein activity, interactions, or localization. researchgate.netmdpi.comnih.gov For example, the cis conformation of a peptidyl-proline bond is often found at critical positions in protein structures, such as in turns or active sites, and its correct isomerization is essential for proper folding and function. wikipedia.orgethz.ch

Proline's Modulation of Cellular Signaling Pathways and Regulatory Networks

Beyond its roles in osmoregulation and protein structure, proline and its metabolism are increasingly recognized as important modulators of cellular signaling pathways and regulatory networks. researchgate.netnih.gov Proline metabolism is not merely a pathway for synthesis and degradation but actively participates in cellular communication and stress responses. nih.govcore.ac.uk

Investigation of Proline Metabolism's Crosstalk with Amino Acid Stress Responses and Kinase Pathways

Proline metabolism is intricately linked with other amino acid metabolic pathways, and this crosstalk is particularly evident during stress responses. cas.cznih.govcore.ac.uk Proline is synthesized from glutamate, and the pathways for proline and glutathione (B108866) (GSH) synthesis share an intermediate, γ-glutamyl phosphate, suggesting a direct link between these two important stress-related molecules. nih.govcore.ac.uk Proline metabolism can influence cellular redox homeostasis, which in turn impacts various signaling pathways. researchgate.netnih.govcore.ac.ukcreative-proteomics.com The proline-pyrroline-5-carboxylate (P5C) cycle, involving the interconversion of proline and P5C, is crucial for regulating energy metabolism, redox balance, and stress responses. creative-proteomics.com Oxidation of proline to P5C can contribute to ATP synthesis via the mitochondrial electron transport chain, while under oxidative stress, P5C can be reduced back to proline, enhancing antioxidant capacity. creative-proteomics.com

Proline metabolism has been shown to influence signaling pathways that can determine cell fate, promoting either survival or apoptosis depending on the context. nih.gov This influence may be mediated, in part, by the generation of reactive oxygen species (ROS) through proline metabolism in the mitochondria. nih.gov

There is also evidence suggesting crosstalk between proline metabolism and kinase pathways. While the precise mechanisms are still under investigation, changes in proline levels or metabolic flux can potentially impact the activity of kinases involved in stress signaling and other cellular processes. cas.cz Proline itself has been suggested to act as a stress-related signal, contributing to cross-tolerance to different types of stress and modulating cellular functions and gene expression. cas.czresearchgate.net

Epigenetic Modifying Functions Associated with Proline and its Metabolites

Proline and its metabolites are increasingly recognized for their roles in epigenetic regulation, acting as a link between cellular metabolism and gene expression. Epigenetic modifications, such as DNA methylation and histone modifications, are crucial for regulating gene expression without altering the underlying DNA sequence. mdpi.com

The metabolism of proline appears to play a significant role in this connection between metabolism and epigenetics. Both the degradation and biosynthesis of proline can influence intermediates involved in epigenetic regulation. tandfonline.comnih.gov Specific metabolites involved in this sensing mechanism include S-adenosylmethionine, acetyl-CoA, alpha-ketoglutarate (α-KG), and NAD+. tandfonline.comnih.govfrontiersin.org While core metabolic pathways like glucose metabolism are known sources of these metabolites, the reprogramming of pathways involving non-essential amino acids, such as proline, can also be important, particularly in contexts like cancer. tandfonline.comnih.gov

One proposed mechanism involves the hydroxylation of proline residues in collagen. This process, catalyzed by prolyl-4-hydroxylases (P4H), requires α-KG, ascorbate (B8700270) (Vitamin C), and ferrous iron (Fe²⁺). frontiersin.org The demand for these co-factors by collagen synthesis enzymes is similar to that of dioxygenases involved in epigenetic modifications, such as Ten-Eleven Translocation (TET) enzymes that demethylate DNA and Jumonji C (JmjC) domain-containing histone demethylases (JMJ). frontiersin.org Thus, the synthesis of proline and its subsequent incorporation and hydroxylation in collagen can potentially influence the availability of these co-factors, thereby modulating the activity of epigenetic demethylases. frontiersin.org This linkage suggests that proline metabolism can influence the rate of collagen synthesis and provide a metabolic connection to regulate epigenetic mechanisms. frontiersin.org

Furthermore, L-Proline has been shown to act as an epigenetic modifier in embryonic stem cells, inducing a reversible transition characterized by a remodeling of H3K9 and H3K36 methylation status. nih.gov This suggests a direct role for proline in influencing histone methylation patterns. Proline isomerization, the cis-trans interconversion of prolyl peptide bonds, also plays a role in epigenetic mechanisms, particularly in the modification of histone tails. mdpi.comwikipedia.orgwikipedia.org Enzymes called peptidyl-prolyl isomerases (PPIases) catalyze this isomerization, which can affect the structure of chromatin and influence gene transcription. mdpi.comwikipedia.org For example, the PPIase Fpr4 exhibits catalytic activity on specific proline residues on the N-terminal region of histone H3, and changes in the isomerization of these prolines can affect the methylation status of nearby lysine (B10760008) residues. wikipedia.orgwikipedia.org

The metabolism of proline, particularly its conversion to pyrroline-5-carboxylate (P5C) and then to glutamate and α-KG, can also affect the epigenome through the production of α-KG, a substrate for α-KG-dependent dioxygenases involved in epigenetic regulation. frontiersin.org

Research indicates that dysregulation of genes involved in proline metabolism can be linked to epigenetic alterations in certain diseases. For instance, in cisplatin-resistant bladder cancer cells, there is observed epigenetic silencing (hypermethylation and decreased expression) of genes involved in arginine and proline metabolism, including PYCR1 and ALDH18A1. thno.org This highlights how epigenetic mechanisms can, in turn, regulate proline metabolic pathways.

The connection between proline metabolism and epigenetics is complex and involves multiple pathways and metabolites. Table 1 summarizes some key links.

Metabolic Intermediate/EnzymeAssociated Epigenetic MechanismReference
Proline Metabolism (Synthesis/Degradation)Modulation of intermediates like α-KG, NAD+, S-adenosylmethionine tandfonline.comnih.govfrontiersin.org
Collagen Hydroxylation (requires α-KG, Vitamin C, Fe²⁺)Competition for co-factors with DNA/histone demethylases (TET, JMJ) frontiersin.org
L-ProlineRemodeling of H3K9 and H3K36 methylation nih.gov
Proline Isomerization (catalyzed by PPIases)Modification of histone tails (e.g., H3) mdpi.comwikipedia.orgwikipedia.org
PRODH (Proline Dehydrogenase)Production of P5C, glutamate, and α-KG, affecting epigenome frontiersin.org
PYCR1, ALDH18A1 (Proline Synthesis Enzymes)Epigenetic silencing (hypermethylation) in certain cancers thno.org

Proline's Involvement in Cell Proliferation, Migration, and Morphological Changes

Proline plays multifaceted roles in cell behavior, including significant involvement in cell proliferation, migration, and morphological changes. nih.govnih.govresearchgate.net Its influence stems from its roles as a protein building block (particularly in collagen), an energy source, an osmolyte, and a modulator of signaling pathways. nih.govnih.govresearchgate.net

Proline is a major precursor for extracellular collagens, which are the most abundant proteins in the human body and provide structural support to tissues. nih.govnih.govresearchgate.net Collagen is essential for wound healing and tissue repair, providing a scaffold for cell attachment, migration, and proliferation. chinaaminoacid.com Fibroblasts, the primary cells responsible for collagen production during wound healing, are influenced by proline and its derivative, hydroxyproline. chinaaminoacid.com L-Hydroxyproline has been shown to promote fibroblast proliferation and migration, leading to enhanced collagen deposition crucial for tissue repair. chinaaminoacid.com

Beyond its structural role in collagen, proline metabolism can directly impact cell proliferation and migration. Proline can serve as an energy source through its oxidation in the mitochondria, ultimately feeding into the tricarboxylic acid (TCA) cycle via conversion to α-KG. creative-proteomics.comfrontiersin.org This energy provision can support the high metabolic demands of proliferating and migrating cells, including cancer cells. nih.govnih.govresearchgate.netfrontiersin.org

Proline metabolism is also linked to redox homeostasis and stress responses, which can influence cell survival and proliferation. creative-proteomics.comfrontiersin.org Proline oxidation by proline dehydrogenase (PRODH) can generate reactive oxygen species (ROS), which can act as signaling molecules affecting various cellular processes, including apoptosis and autophagy. frontiersin.orgnih.gov

Furthermore, proline and its metabolites can modulate cell signaling pathways. nih.govnih.govresearchgate.netfrontiersin.org For instance, L-Proline can activate the mammalian Target of Rapamycin Complex 1 (mTORC1), a key regulator of cell growth and proliferation, as observed in porcine trophectoderm cells. mdpi.com Studies have shown that proline at certain concentrations can enhance cell viability and the protein abundance of phosphorylated mTORC1 and its downstream targets. mdpi.com

Proline's involvement in cell migration and invasiveness is also well-documented. nih.govnih.govresearchgate.net The proline-rich tyrosine kinase-2 (Pyk2), a non-receptor protein tyrosine kinase, is involved in regulating cell adhesion, migration, proliferation, and survival. spandidos-publications.com Pyk2 is rapidly activated by various signals and plays a role in the migration and invasion of different cell types, including cancer cells. spandidos-publications.com

The enzymes involved in proline metabolism, such as pyrroline-5-carboxylate reductase (PYCR) and PRODH, have been shown to influence cell behavior. researchgate.net PYCR1, which catalyzes the final step in proline biosynthesis, has been linked to cell proliferation, colony formation, and apoptosis in various cancer contexts. researchgate.netnih.gov Ablation of PYCR1 has been shown to inhibit migration and invasion in certain cancer cells. nih.gov PRODH has also been implicated in promoting proliferation and migration in some cancer cells. nih.gov

Proline can also influence cell morphology. L-Proline has been shown to induce morphological changes in embryonic stem cells, promoting a transition to a mesenchymal-like state characterized by increased motility and invasiveness. nih.gov This transition is accompanied by changes in cell adhesion molecules like E-cadherin. nih.gov

The interplay between proline metabolism, signaling pathways, and the extracellular matrix contributes to its diverse effects on cell proliferation, migration, and morphology. Table 2 provides examples of proline's influence on these cellular processes.

Cellular ProcessMechanism/InvolvementExamples/FindingsReference
Cell ProliferationBuilding block for collagen; Energy source; mTORC1 activation; Influence on metabolic enzymes (PYCR1, PRODH)Promotes fibroblast proliferation; Supports growth of various cell types; Enhances viability of porcine trophectoderm cells; PYCR1 linked to proliferation in cancers; PRODH promotes proliferation in some cancers. nih.govnih.govresearchgate.netchinaaminoacid.comcreative-proteomics.comfrontiersin.orgmdpi.comresearchgate.netnih.gov
Cell MigrationComponent of collagen scaffold; Influence on signaling pathways (Pyk2); Modulation of cell adhesion; Influence on metabolic enzymes (PYCR1, PRODH)Collagen provides scaffold for migration; Pyk2 involved in migration; L-Hydroxyproline promotes fibroblast migration; PYCR1 ablation inhibits migration; PRODH promotes migration in some cancers; Induces motility in embryonic stem cells. nih.govnih.govnih.govresearchgate.netchinaaminoacid.comspandidos-publications.comresearchgate.netnih.gov
Morphological ChangesInfluence on cell adhesion molecules; Induction of cellular transitionsInduces mesenchymal-like transition in embryonic stem cells; Affects E-cadherin distribution. nih.gov

Advanced Applications of Dl Proline in Contemporary Academic Research

DL-Proline in Pharmaceutical Development and Drug Discovery

The inherent structural features of proline make it a valuable building block and scaffold in the design and synthesis of novel therapeutic agents. Its constrained ring structure influences peptide conformation, which is critical for binding to biological targets like enzymes and receptors.

Design and Synthesis of Proline-Based Scaffolds for Enzyme Inhibitors (e.g., Matrix Metalloproteases, Metallo-β-lactamases, Histone Deacetylases) and Receptor Ligands

Proline and its derivatives serve as versatile scaffolds for developing enzyme inhibitors, including those targeting Matrix Metalloproteases (MMPs), Metallo-β-lactamases (MBLs), and Histone Deacetylases (HDACs). The pyrrolidine (B122466) ring of proline provides a rigid template that can orient functional groups into specific binding sites of enzymes. mdpi.comresearchgate.net

Research has explored proline-based inhibitors for MMPs, enzymes involved in the degradation of the extracellular matrix and implicated in various diseases, including cancer and arthritis. nih.govdovepress.com Studies have shown that proline derivatives can exhibit potent MMP inhibitory activity, with some compounds demonstrating nanomolar potency against specific MMPs like MMP-1 and MMP-3. nih.govacs.org The stereochemistry of the proline scaffold, including the use of D-proline derivatives, has been investigated to optimize inhibitory activity and selectivity. mdpi.comresearchgate.netacs.org For instance, D-proline derivatives with specific modifications have been designed to selectively inhibit gelatinase A (MMP-2), a target in cancer drug discovery. mdpi.com

Proline-based structures are also being investigated as inhibitors for MBLs, critical enzymes responsible for bacterial resistance to β-lactam antibiotics. mdpi.commdpi.comacs.orgacs.org The cyclic structure of proline can facilitate favorable interactions within the catalytic clefts of metalloenzymes, including the coordination of essential metal ions like Zn²⁺ in MBLs. mdpi.com D-captopril, which contains a D-proline moiety, has shown higher activity against certain MBLs, such as NDM-1, compared to its L-enantiomer. acs.org

Furthermore, D-proline is found in naturally occurring cyclic tetrapeptides, such as Trapoxin B, Chlamydocin, and Apicidin B, which are known to inhibit Histone Deacetylases (HDACs). mdpi.com These findings highlight the role of the D-proline chemotype in the antiprotozoal activity of these natural products through HDAC inhibition. mdpi.com

Proline derivatives are also utilized in the design of receptor ligands, leveraging their conformational constraints to achieve specific binding profiles. ontosight.ai

Therapeutic Targeting of Proline Metabolic Enzymes (e.g., PRODH/POX, PYCR1) in Disease Models, particularly in Cancer Research

Proline metabolism plays a significant role in cellular processes, and the enzymes involved, particularly Proline Dehydrogenase/Proline Oxidase (PRODH/POX) and Pyrroline-5-carboxylate Reductase 1 (PYCR1), have emerged as potential therapeutic targets, especially in cancer research. nih.govfrontiersin.orgresearchgate.netresearchgate.net

PRODH/POX catalyzes the first step of proline catabolism. frontiersin.org Its role in cancer is complex and can be context-dependent, acting as either a tumor suppressor or contributing to tumor cell survival. researchgate.netresearchgate.net PRODH/POX is known to be a p53-induced gene and can be involved in redox signaling, influencing processes like apoptosis and autophagy. nih.govresearchgate.net Downregulation of PRODH/POX has been observed in several human tumors. researchgate.netspandidos-publications.com

PYCR1 is a key enzyme in proline biosynthesis, converting pyrroline-5-carboxylate (P5C) to proline. frontiersin.orgresearchgate.net Elevated expression of PYCR1 has been noted in various cancer types, including hepatocellular carcinoma and non-small cell lung cancer, and is often associated with poor prognosis. frontiersin.orgspandidos-publications.com PYCR1 promotes cancer cell growth and inhibits apoptosis through mechanisms that can involve regulating the cell cycle and redox homeostasis. researchgate.net Targeting PYCR1 is being explored as a strategy to inhibit cancer cell proliferation. researchgate.net

The interplay between proline synthesis (catalyzed by enzymes like PYCR1) and catabolism (catalyzed by PRODH/POX) represents a metabolic axis that is reprogrammed in cancer cells to support uncontrolled proliferation and survival. nih.govresearchgate.net Therapeutic strategies aimed at modulating the activity of these enzymes are under investigation. researchgate.netresearchgate.net

Development of Proline-Containing Peptides for Enhanced Stability and Bioavailability in Drug Candidates

Incorporating proline residues into peptide sequences can significantly influence their structural properties, stability, and bioavailability, making proline a valuable component in the development of peptide-based drug candidates. researchgate.netacs.org

Proline's unique cyclic structure introduces conformational constraints that can enhance the stability of peptides against enzymatic degradation by peptidases and proteases in the gastrointestinal tract. frontiersin.orgmdpi.com This increased stability is crucial for improving the oral bioavailability of peptide drugs. nih.govplos.org

Studies on food-derived bioactive peptides, such as lacto-tri-peptides containing proline (e.g., Ile-Pro-Pro, Leu-Pro-Pro, Val-Pro-Pro), have demonstrated that the presence of proline can enhance their resistance to digestive enzymes like pepsin and trypsin. frontiersin.orgplos.org This resistance contributes to their potential bioactivity. mdpi.com

Furthermore, modifications involving proline have been explored to improve membrane permeability and reduce metabolic clearance of peptide analogs, aiming to enhance their bioavailability and efficacy. nih.gov Research on proline-modified peptides has also shown potential in enhancing antimicrobial efficacy and selectivity. acs.org

This compound in Biotechnology and Bioengineering

Beyond pharmaceutical applications, proline's properties are harnessed in biotechnology and bioengineering, particularly for preserving biological materials and engineering functional peptides and proteins.

Utilizing Proline's Cryoprotectant Properties for Cell and Organism Preservation

Proline is recognized as a natural and effective cryoprotectant, utilized to protect cells and organisms from damage during freezing and thawing processes. mdpi.comresearchgate.netnih.govresearchgate.net Its cryoprotective properties are attributed to its ability to penetrate cell membranes and stabilize cellular structures, including membranes and proteins, under cold stress conditions. nih.govroyalsocietypublishing.org

Proline has been successfully used in the cryopreservation of various cell types, including plant cells, mammalian oocytes, and human cell lines like Jurkat cells. researchgate.netnih.govresearchgate.netrsc.org Studies have shown that the addition of proline to cryoprotectant solutions can significantly improve post-thaw cell viability and recovery. researchgate.netnih.govrsc.org For instance, L-proline supplementation has been found to increase the viability of cryopreserved plant cells and improve the efficiency of mouse oocyte vitrification, even allowing for reduced concentrations of traditional cryoprotectants like DMSO and ethylene (B1197577) glycol. researchgate.netnih.gov

Proline pre-conditioning of cells before freezing has also been shown to enhance recovery rates, suggesting an intracellular protective mechanism. rsc.orgrsc.org This property is being explored for improving the cryopreservation of more complex biological structures like spheroids, which are used as 3D tissue models. rsc.org In freeze-tolerant organisms, proline accumulates to high concentrations and contributes to survival at sub-zero temperatures. royalsocietypublishing.orgbiologists.com

Incorporation of Proline into Bioactive Peptides and Proteins for Engineered Functionality

Proline's unique structural influence is leveraged in the engineering of bioactive peptides and proteins to impart desired functionalities. researchgate.net By strategically incorporating proline residues, researchers can control peptide conformation, improve stability, and modulate interactions with other molecules. mdpi.comresearchgate.net

In bioactive peptides, proline can induce specific structural motifs like turns and loops, which are often crucial for their biological activity and interaction with target molecules. mdpi.com This conformational control can be used to enhance the efficacy and selectivity of peptides designed for various applications, including antimicrobial agents. acs.org For example, proline residues in antimicrobial peptides have been shown to induce kinks in the peptide structure, potentially enhancing their selectivity for bacterial membranes over mammalian cell membranes. acs.org

The incorporation of proline or proline analogs into proteins can also be used to influence protein folding, stability, and function. This is particularly relevant in the design of engineered proteins with enhanced properties for therapeutic or industrial applications.

Proline Research in Disease Pathogenesis and Diagnostics

Research into proline metabolism has revealed its complex involvement in various biological processes, including cell signaling, stress protection, and energy production, and its contribution to the pathogenesis of several disease-causing organisms. nih.govnih.gov Understanding how pathogens utilize proline is crucial for developing new strategies against infectious diseases. nih.govnih.gov Additionally, dysregulated proline metabolism has been linked to the progression of diseases such as cancer and certain genetic disorders.

Elucidation of Dysregulated Proline Metabolism in Oncogenesis and Tumor Progression

Proline metabolism has attracted growing interest in cancer research due to its diverse influence on tumor metabolism and its role in regulating cell proliferation, survival, and signaling. mdpi.com Studies across various cancer types indicate that proline metabolism is a key player in tumor development. mdpi.com Cancer cells can utilize proline as an energy source and for biosynthetic processes.

The proline cycle, involving enzymes like proline oxidase (POX), also known as proline dehydrogenase (PRODH), and pyrroline-5-carboxylate reductase (PYCR), plays a role in maintaining redox balance in certain cancers, such as IDH-mutated gliomas. mdpi.com Proline is also involved in restoring levels of glutamate (B1630785), a key neurotransmitter in glial cells. mdpi.com Proline oxidase has been shown to influence major signaling pathways like p53 and NF-κB. mdpi.com Metabolomics studies have identified proline metabolism and its link to the urea (B33335) cycle as a potential prognostic factor for survival and a marker of malignancy in gliomas. mdpi.com

The role of POX/PRODH in general oncology appears ambiguous, with some studies suggesting a tumor suppressor role, while others indicate it promotes tumor growth depending on the cancer type and context. mdpi.com For instance, high levels of POX/PRODH expression have been linked to apoptosis, while lower levels may cause cell cycle arrest and inhibit proliferation in colorectal cancer cell lines. mdpi.com Increased expression of POX/PRODH has been correlated with better prognoses in estrogen receptor-positive breast cancer patients and apoptosis induction in MCF-7 cells. mdpi.com Conversely, studies on pancreatic ductal adenocarcinoma cells have shown that these cells can use proline derived from collagen as an alternative energy source, and POX/PRODH expression may promote tumor growth. mdpi.com

Dysregulated oncogenes are closely correlated with metabolic reprogramming in cancer, increasing glutamine consumption. tandfonline.com Proline can be synthesized from glutamine and also derived from collagen degradation. nih.govresearchgate.net The metabolism of proline can serve as an energy source during stress, provide signaling reactive oxygen species (ROS) for epigenetic reprogramming, and regulate redox homeostasis. nih.govresearchgate.net The upregulation of enzymes involved in proline biosynthesis by the oncogene c-MYC has been shown to increase proline levels, impacting regulatory functions and providing substrate for protein synthesis. nih.govfrontiersin.org Increased expression of PYCR1 is associated with many human cancers, and its knockdown in cancer cells has been shown to decrease tumor growth in mice. frontiersin.orgnih.gov

Role of Proline in Pathogen Virulence, Host-Pathogen Interactions, and Antimicrobial Strategies

Proline metabolism plays complex roles in the pathogenesis of various disease-causing organisms. nih.govnih.gov The ability of pathogens to acquire amino acids, including proline, is critical during infection, serving as a carbon, nitrogen, or energy source. nih.govnih.gov The specific role of proline during infection is dependent on the physiology of the host-pathogen interactions. nih.govnih.gov Some pathogens rely on proline as a critical respiratory substrate, while others utilize it for stress protection. nih.govnih.gov

Disruption of proline metabolism and uptake has been shown to significantly attenuate the virulence of certain pathogens. nih.govnih.gov For example, in Streptococcus pneumoniae, an essential role for proline biosynthesis mediated by ProABC has been demonstrated for systemic virulence, with ΔproABC mutant strains showing strongly reduced virulence in mouse models of sepsis and pneumonia. asm.orgbiorxiv.org These mutants also exhibited markedly impaired growth in human sera and cerebrospinal fluid, which was improved by proline supplementation. asm.orgbiorxiv.org

Proline also contributes to osmotic stress protection in bacteria. nih.govuni-muenchen.de Mutant strains of Salmonella Typhimurium with increased tolerance to osmotic stress have elevated proline levels. nih.govuni-muenchen.de In E. coli, proline is important for tolerance to high osmotic and urea stress environments like urine. nih.govuni-muenchen.de Proline catabolism in E. coli can produce hydrogen peroxide, increasing antioxidant enzymes and potentially enhancing virulence. uni-muenchen.de

Proline iminopeptidase (PIP), an enzyme that releases proline residues, has been found to be essential for the virulence of Xanthomonas campestris pv. campestris (Xcc), a plant pathogen. nih.gov Disruption of the pip gene in Xcc enhanced bacterial motility, while overexpression restricted it. nih.gov PIP also functions as a type III effector translocated into plant cells to suppress host immunity. nih.gov

Proline-rich antimicrobial peptides (PrAMPs) are a group of naturally occurring peptides found in invertebrates that target intracellular structures of microbes. mdpi.com These peptides are characterized by a high content of proline and arginine residues and can contain Pro-Arg-Pro (PRP) motifs. mdpi.com PrAMPs represent a diverse group of molecules that contribute to the innate immune defense of invertebrates against a variety of pathogens. mdpi.com

Inhibiting proline metabolism and transport has been suggested as a potential therapeutic strategy against some pathogens, although developing specific inhibitors without off-target effects in the host presents challenges. nih.govnih.gov

Proline as a Metabolite Biomarker in Human Disease (e.g., Hyperornithinemia with Gyrate Atrophy)

Proline can serve as a metabolite biomarker in certain human diseases, particularly those involving inborn errors of amino acid metabolism. One notable example is Hyperornithinemia with Gyrate Atrophy of the choroid and retina (GACR). uni-muenchen.deresearchgate.netscispace.commedlink.comnih.govunitedformetabolicdiseases.nlmdpi.comembopress.orgbiorxiv.org

GACR is a rare autosomal recessive metabolic disorder caused by a deficiency in the enzyme ornithine-δ-aminotransferase (OAT). researchgate.netscispace.comnih.govunitedformetabolicdiseases.nlmdpi.comembopress.org OAT catalyzes the interconversion of ornithine and glutamate-5-semialdehyde, which is in equilibrium with pyrroline-5-carboxylate (P5C), a precursor for proline synthesis. mdpi.com Deficiency in OAT leads to a significant accumulation of ornithine in plasma and other body fluids, typically 10 to 20 times higher than in controls. researchgate.netscispace.commedlink.commdpi.com

In patients with OAT deficiency, the enzymatic flux is reversed in early infancy, resulting in low ornithine and citrulline concentrations and increased proline levels. researchgate.netscispace.comnih.govembopress.org Consequently, the ratio of proline to citrulline in plasma is increased in GACR patients compared to controls. researchgate.netscispace.comnih.govembopress.org

Studies have evaluated the potential of using amino acid profiling in neonatal dried blood spots to detect OAT deficiency. researchgate.netscispace.comnih.gov Retrospective analysis of samples from affected patients showed proline concentrations significantly above the 99th percentile of the general population, while citrulline concentrations were low. researchgate.netscispace.comnih.gov The proline/citrulline ratio was markedly increased in these samples compared to controls. researchgate.netscispace.comnih.govresearchgate.net

The elevated proline/citrulline ratio has been proposed as a potential biomarker for the early and specific detection of neonatal OAT deficiency through newborn screening programs. researchgate.netscispace.comnih.gov Early diagnosis is crucial as timely intervention may help slow disease progression and potentially prevent or delay the severe visual impairment characteristic of GACR. researchgate.netscispace.comnih.govunitedformetabolicdiseases.nl

While the exact mechanism of chorioretinal degeneration in GACR is not fully understood, it is suggested that high ornithine levels are toxic to retinal structures. unitedformetabolicdiseases.nl However, the altered proline metabolism and increased proline levels observed in OAT deficiency may also play a role in the disease pathogenesis, potentially contributing to metabolic imbalances. biorxiv.org

Here is a data table summarizing findings related to proline and citrulline levels in neonatal dried blood spots of patients with OAT deficiency:

Metabolite / RatioPatient 1 (μmol/L)Patient 3 (μmol/L)99th Percentile (Control) (μmol/L)1st Percentile (Control) (μmol/L)
Proline777 scispace.comnih.gov1381 scispace.comnih.gov776 (Minnesota database) scispace.comnih.gov-
Citrulline4.5 scispace.comnih.gov4.9 scispace.comnih.gov-4.37 (Minnesota database) scispace.comnih.gov
Proline/Citrulline Ratio172.9 scispace.comnih.gov281.8 scispace.comnih.gov97.6 (Minnesota database) scispace.comnih.govresearchgate.net-

Note: Data is derived from retrospective analysis of neonatal dried blood spots. scispace.comnih.gov

Advanced Analytical and Spectroscopic Characterization of Dl Proline and Its Derivatives

High-Resolution Chromatographic and Mass Spectrometric Techniques

High-resolution chromatographic techniques, often coupled with mass spectrometry, are indispensable for the separation, identification, and quantification of DL-proline and its derivatives within complex matrices. The inherent polarity and low molecular weight of amino acids like proline can pose analytical challenges, making advanced methods crucial for achieving adequate sensitivity and specificity.

Development and Validation of LC-MS/MS Methods for Quantitative Analysis of D/L-Proline in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantitative analysis of amino acids, including D- and L-proline, in various complex biological matrices such as plasma and serum. This technique offers high sensitivity and specificity, which are critical for accurate quantification in samples containing numerous interfering substances. nih.govnebiolab.comresearchgate.netnih.gov

Developing a robust LC-MS/MS method for proline in complex matrices involves careful consideration of sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often includes steps to extract and clean up the analyte from the matrix, minimizing ion suppression or enhancement effects during MS analysis. nih.govrsc.org

Chromatographic separation is typically achieved using techniques like reversed-phase or hydrophilic interaction chromatography (HILIC), depending on the derivatization strategy (if any) and the nature of the matrix. For the separation of proline enantiomers (D- and L-proline), chiral stationary phases are often employed in the LC separation step. researchgate.net

Mass spectrometric detection in tandem MS (MS/MS) mode allows for the selective detection and quantification of the target analyte based on its specific precursor and product ions. Multiple reaction monitoring (MRM) is commonly used in quantitative LC-MS/MS methods for amino acids, providing high sensitivity and selectivity. nih.gov

Method validation is a critical step to ensure the reliability and accuracy of the quantitative analysis. Key validation parameters include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, precision, recovery, and matrix effect. researchgate.netnih.gov Stable isotope-labeled internal standards are frequently used to compensate for matrix effects and variations in sample preparation and instrument performance, thereby improving the accuracy and reproducibility of the quantification. nebiolab.comresearchgate.netnih.gov

A validated LC-MS/MS method for proline in human serum demonstrated intra- and inter-day accuracy and precision of less than 10%. The method utilized a chiral column for separation and achieved good extraction recovery and acceptable matrix factor. researchgate.net Another study reported a validated LC-MS/MS method for 20 L-amino acids, including L-proline, in mouse plasma, highlighting the use of uniformly [13C, 15N]-stable-isotope-labeled amino acids as internal standards. nih.gov

Derivatization Strategies for Improved Chromatographic Performance and Detection Sensitivity

Many amino acids, including proline, lack strong chromophores or fluorophores, making their direct detection using UV-Vis or fluorescence detectors challenging. oup.comcreative-proteomics.commyfoodresearch.com Chemical derivatization is a common strategy employed to address this limitation by introducing a detectable tag onto the amino acid molecule. oup.comcreative-proteomics.commyfoodresearch.comresearchgate.net Derivatization can also enhance chromatographic separation and is particularly useful for the analysis of secondary amino acids like proline. creative-proteomics.com

Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. creative-proteomics.commyfoodresearch.com Pre-column derivatization is often used with reversed-phase HPLC, while post-column derivatization is suitable for various separation modes. creative-proteomics.commyfoodresearch.com

Various derivatization reagents have been developed for amino acid analysis, including acyl halides, sulfonyl halides, o-phthalaldehyde (B127526) (OPA), 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), dansyl chloride, and 2,4-dinitrofluorobenzene (DNFB). oup.comcreative-proteomics.commyfoodresearch.comresearchgate.net The choice of derivatization reagent depends on factors such as the type of amino acid (primary or secondary), desired sensitivity, reaction speed, and stability of the derivative. creative-proteomics.com For instance, OPA primarily reacts with primary amino acids and is often combined with other reagents like AQC to also detect secondary amino acids like proline. myfoodresearch.com DNFB can react with both primary and secondary amino acids, forming stable derivatives detectable by UV-Vis. creative-proteomics.com

Derivatization is also essential for the chiral separation of D- and L-proline by gas chromatography (GC). A two-step derivatization process involving methylation of the carboxyl group followed by acetylation of the imino group is commonly used to improve volatility and chromatographic properties for GC analysis on chiral stationary phases. Different acetylation reagents can even lead to enantioreversal, where the elution order of the D and L enantiomers is reversed.

While LC-MS/MS can sometimes be performed without derivatization for certain analytes, derivatization is frequently employed in LC-MS methods for amino acids to improve ionization efficiency, sensitivity, and chromatographic behavior, especially in complex matrices. researchgate.net

Spectroscopic and Diffraction Methods for Structural Elucidation

Spectroscopic and diffraction methods provide crucial insights into the molecular structure, conformation, and intermolecular interactions of this compound and its crystalline forms and co-crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Proline Residues and Cis/Trans Isomerization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying the conformation of proline residues and the cis/trans isomerization of peptidyl-prolyl bonds, particularly in solution. mdpi.comacs.orgimrpress.comlido-dtp.ac.ukd-nb.info Proline is the only standard amino acid where the peptide bond can readily exist in both cis and trans conformations, due to its cyclic side chain. imrpress.com

The slow rate of interconversion between the cis and trans isomers on the NMR timescale allows for the observation of distinct sets of signals for the nuclei near the peptidyl-prolyl bond in each conformation. mdpi.comlido-dtp.ac.uk This enables the characterization and quantification of the populations of the cis and trans conformers. acs.orglido-dtp.ac.uk

NMR studies have revealed that the cis/trans equilibrium of a proline residue can be influenced by the neighboring amino acid sequence and post-translational modifications like phosphorylation. imrpress.comd-nb.info The ability of NMR to provide residue-level information makes it invaluable for understanding the role of proline isomerization in protein folding, structure, and function. mdpi.comd-nb.info Advanced 2D and 3D NMR techniques, sometimes combined with computational methods like molecular dynamics simulations, are used for comprehensive conformational analysis of proline-containing peptides and intrinsically disordered proteins. mdpi.comlido-dtp.ac.uk

X-ray Crystallography in Determining Solid-State Structures and Intermolecular Interactions of this compound and its Co-crystals

X-ray crystallography is the primary technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about molecular conformation and intermolecular interactions. It has been widely applied to study the crystal structures of amino acids, including this compound, its individual enantiomers (D- and L-proline), and their hydrated forms. buffalo.educambridge.orgresearchgate.netnih.gov

The crystal structure of this compound is stabilized by a network of intermolecular interactions, predominantly hydrogen bonds involving the amine and carboxylate groups of adjacent molecules. cambridge.orgresearchgate.net These interactions lead to the formation of specific packing arrangements, such as chains and sheets. cambridge.orgresearchgate.net The conformation of the proline molecule and its packing in the racemic this compound crystal can differ from those in the enantiopure L-proline or D-proline crystals and their monohydrates. cambridge.orgresearchgate.netnih.gov

X-ray crystallography is also essential for characterizing the solid-state structures of co-crystals involving this compound or its enantiomers. Co-crystals are crystalline structures composed of two or more different molecular components in a defined stoichiometric ratio. nih.gov Proline has been explored as a co-former to improve the physicochemical properties of various active pharmaceutical ingredients (APIs). nih.govbiorxiv.orgnih.govrsc.org

Q & A

Q. What are the key physicochemical properties of DL-Proline relevant to experimental design in biochemical studies?

this compound (C₅H₉NO₂) is a secondary amine with a molecular weight of 115.13 g/mol. Key properties include:

  • Solubility : Soluble in water and alcohols, but poorly soluble in acetone, benzene, and ether .
  • Thermal Stability : Melting point of 208°C (decomposition), density of 1.1808 g/cm³, and vapor pressure data available for aqueous solutions .
  • Hygroscopicity : Requires storage in dry conditions to avoid moisture absorption . Methodological Note: For solubility-dependent assays (e.g., microbial culture media), pre-dissolve this compound in water or ethanol at 25°C to ensure homogeneity .

Q. How can this compound be quantified in plant or microbial extracts?

High-Performance Ligand-Exchange Chromatography coupled with Mass Spectrometry (HPLEC-MS) is recommended for chiral separation and quantification. Key steps include:

  • Internal Standard : Use N-acetyl this compound to normalize recovery rates .
  • Extraction Protocol : Homogenize fresh tissue in 80% ethanol, centrifuge at 10,000×g, and filter through a 0.22 µm membrane .
  • Analytical Limitation : this compound cannot be resolved via standard LC/MS due to its secondary amine structure; derivatization (e.g., dansyl chloride) may be required .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Exposure Risks : Inhalation or skin contact may cause irritation. Use PPE (gloves, lab coat) and work in a fume hood .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .
  • First Aid : For accidental ingestion, administer activated charcoal and seek medical attention .

Advanced Research Questions

Q. How do thermodynamic properties of this compound compare to its enantiomers (L- and D-Proline) in gas-phase studies?

Experimental data from calorimetry and effusion techniques reveal:

  • Enthalpy of Formation : this compound (crystalline) = -391.5 ± 2.4 kJ·mol⁻¹, intermediate between L- (-388.6 ± 2.3) and D-Proline (-391.9 ± 2.0) .
  • Sublimation Entropy : this compound exhibits lower entropy (ΔS°sub) than L-Proline due to racemic disorder in the crystalline lattice . Implication: this compound’s stability in solid-state reactions may differ from enantiopure forms in catalytic applications.

Q. Why are high equivalents of this compound required in dyotropic rearrangement reactions, and how can reaction efficiency be optimized?

In arene-allene cyclization, excess this compound (>5 equiv.) suppresses aldehyde decomposition by forming stable aldimine intermediates. Key findings:

  • Mechanistic Insight : Proline acts as a scavenger for reactive aldehydes, reducing side reactions .
  • Optimization : Increasing reaction concentration to 0.10 M allows reducing proline equivalents while maintaining yield (e.g., from 10 to 5 equiv.) .

Q. What hydrogen-bonding patterns distinguish this compound pseudopolymorphs (e.g., monohydrate vs. anhydrous forms)?

Synchrotron X-ray diffraction studies show:

  • Anhydrous this compound : Forms a 3D network via N–H⋯O and O–H⋯O bonds between carboxyl groups .
  • Monohydrate : Water molecules bridge proline monomers, creating a planar hydrogen-bonded sheet structure. This alters dissolution kinetics and stability . Application: Hydration state must be controlled in crystallography or formulation studies.

Q. How does this compound influence vapor-liquid equilibrium (VLE) in aqueous solutions, and what modeling approaches are validated?

Experimental VLE data for this compound-water systems correlate well with the Non-Random Two-Liquid (NRTL) model. Key parameters:

  • Activity Coefficients : Proline’s hydrophilicity reduces water activity, impacting colligative properties in osmotic stress assays .
  • Temperature Dependence : VLE shifts at elevated temperatures (e.g., >60°C) require adjusting model coefficients for accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.